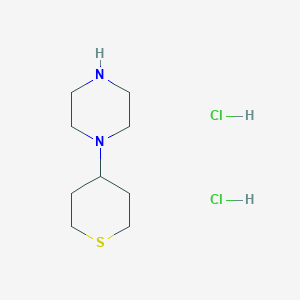

1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride

Description

Systematic Synonyms

Registry Identifiers

Molecular Formula and Formal Charge Distribution Analysis

Molecular Formula

The molecular formula C₉H₂₀Cl₂N₂S indicates:

| Element | Quantity | Role in Structure |

|---|---|---|

| C | 9 | Piperazine + thiopyran backbone |

| H | 20 | Saturation of bonds |

| Cl | 2 | Counterions for protonated amines |

| N | 2 | Piperazine ring nitrogens |

| S | 1 | Thiopyran ring heteroatom |

Formal Charge Distribution

Piperazine Ring :

Hydrochloride Salt Formation :

Thiopyran Substituent :

The charge distribution ensures solubility in polar solvents, as the ionic hydrochloride groups facilitate hydrogen bonding with water.

Structural Analysis Table

| Component | Formal Charge | Hybridization | Bonding Environment |

|---|---|---|---|

| Piperazine N1/N4 | +1 (each) | sp³ | Bonded to 3 carbons + 1 H⁺ |

| Thiopyran S | 0 | sp³ | Bonded to 2 carbons |

| Cl⁻ (counterions) | -1 (each) | - | Ionic interaction with N⁺ |

Properties

IUPAC Name |

1-(thian-4-yl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2S.2ClH/c1-7-12-8-2-9(1)11-5-3-10-4-6-11;;/h9-10H,1-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCAKJBDYQNCARY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1N2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716638 | |

| Record name | 1-(Thian-4-yl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914654-77-6 | |

| Record name | 1-(Thian-4-yl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromine-Mediated Cyclization (Approach G)

This method, developed by AstraZeneca, is one of the most studied and scalable routes. It involves the following key steps:

- Preparation of cyclic homoallylamine derivatives : Starting from suitable precursors, typically cyclic nitro compounds or related intermediates.

- Bromine-mediated cyclization : Treatment with bromine induces intramolecular cyclization, forming the spirocyclic core.

- Catalytic Debromination : Removal of bromine using catalytic hydrogenation or similar methods to yield the free amine.

Sakurai Reaction with Allyltrimethylsilane (Approach II)

An alternative approach involves the Sakurai allylation:

- Reaction of cyclic ketones with allyltrimethylsilane catalyzed by BF₃·Et₂O.

- Protection of amines with carbamate groups (e.g., O-benzyl carbamate).

- Cyclization via mesylation of hydroboration–oxidation products to form the pyrrolidine ring.

Alternative Routes

Other methods include:

- Gold-catalyzed tandem reductive cycloisomerization of sulfonamides.

- Rearrangement of N-protected amines promoted by trifluoroacetic acid.

- Cyclization of N-protected cyclopropylamines .

However, these methods often involve expensive catalysts, harsh conditions, or limited substrate scope, making them less favorable for large-scale synthesis.

Synthetic Route Optimization and Data Summary

| Approach | Key Reagents | Key Steps | Scale | Overall Yield | Notes |

|---|---|---|---|---|---|

| Bromine-mediated cyclization | Bromine, catalytic hydrogenation | Cyclization, Debromination | 30 g | ~27% | Hazardous reagents, straightforward |

| Sakurai allylation | Allyltrimethylsilane, BF₃·Et₂O | Allylation, cyclization | 100 g | 74% (intermediate) | Mild conditions, scalable |

| Alternative methods | Gold catalysis, rearrangements | Various | Laboratory scale | Variable | Costly catalysts, limited scope |

Research Findings and Considerations

- Yield and Scalability : The bromine-mediated approach provides a good balance of yield and scalability but involves handling hazardous reagents. The Sakurai reaction offers higher yields and milder conditions suitable for large-scale production.

- Reaction Conditions : Lower temperatures and solvent optimization significantly improve yields and process safety.

- Protecting Groups : Use of carbamate groups (e.g., Cbz) simplifies downstream deprotection steps, facilitating large-scale synthesis.

- Limitations : Some methods face challenges with specific functional groups or require expensive catalysts, limiting their industrial applicability.

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the tetrahydrothiopyran ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to yield different derivatives.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Alkyl halides, acyl chlorides

Major Products

Oxidation Products: Sulfoxides, sulfones

Reduction Products: Reduced derivatives of the piperazine ring

Substitution Products: Various substituted piperazine derivatives

Scientific Research Applications

Antiviral Properties

One of the most significant applications of 1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride is its antiviral activity, particularly against herpesviruses. Research indicates that derivatives of tetrahydro-2H-thiopyran compounds exhibit considerable efficacy against various herpesviruses, including the varicella zoster virus (VZV) and herpes simplex viruses (HSV-1 and HSV-2).

Case Study: Anti-Herpesvirus Activity

A study highlighted the compound's ability to function as an anti-herpesvirus agent with a favorable pharmacokinetic profile. Unlike traditional nucleoside analogs, which require high doses and pose mutagenic risks, this compound demonstrated effective antiviral action at lower doses with fewer side effects. The findings suggest that it could serve as a promising alternative to existing antiviral therapies .

Antifilarial Applications

In addition to its antiviral properties, this compound may also have applications in antifilarial treatments. Preliminary studies have shown that similar piperazine derivatives can exhibit macrofilaricidal and microfilaricidal activities against filarial parasites.

Case Study: Antifilarial Efficacy

Research involving piperazine-based compounds demonstrated their potential in treating Brugia malayi infections, a major cause of lymphatic filariasis. The compounds showed significant adulticidal and microfilaricidal effects in experimental models, indicating that piperazine derivatives could lead to the development of new antifilarial agents .

The promising results from initial studies suggest several avenues for future research:

- Mechanistic Studies : Further investigation into the mechanisms of action for both antiviral and antifilarial activities could elucidate how the compound interacts with viral and parasitic targets.

- Formulation Development : Developing effective formulations for oral delivery could enhance bioavailability and therapeutic efficacy.

- Safety Profiling : Comprehensive toxicity studies are essential to establish safety profiles for clinical use.

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s structure allows it to fit into specific binding sites, modulating the function of the target molecules. The exact pathways involved can vary, but typically include:

Binding to Receptors: The compound may bind to neurotransmitter receptors, affecting signal transduction pathways.

Enzyme Inhibition: It can inhibit specific enzymes, altering metabolic pathways and cellular processes.

Comparison with Similar Compounds

Piperazine Dihydrochloride (Base Compound)

- Structure : Simplest piperazine salt (C₄H₁₀N₂·2HCl).

- Key Differences : Lacks substituents on the piperazine ring.

- Functional Comparison :

1-(2,3,4-Trimethoxybenzyl)piperazine Dihydrochloride (Trimetazidine Dihydrochloride)

1-(Pyridin-4-yl)piperazine Derivatives

1-(o-Tolyl)piperazine Dihydrochloride

- Structure : Piperazine with an o-tolyl substituent (C₁₁H₁₆N₂·2HCl) .

- Key Differences : Ortho-methyl group increases steric hindrance.

- Functional Comparison :

Structural and Physicochemical Comparisons

Table 1: Key Properties of Selected Piperazine Derivatives

*LogP values estimated based on structural features.

Impact of Substituents

- Thiopyran Group : Enhances hydrophobic interactions and conformational rigidity compared to oxygen-containing pyran analogs. Sulfur’s polarizability may improve membrane permeability .

- Aryl vs. Heterocyclic Substituents : Aryl groups (e.g., trimethoxybenzyl) increase LogP and receptor affinity, while heterocycles (e.g., pyridinyl) introduce hydrogen-bonding sites .

Toxicity and Reactivity

- Sulfur’s nucleophilicity could influence metabolic pathways, though specific data are lacking.

Biological Activity

1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, comparative analysis with related compounds, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 253.26 g/mol. Its structure features a piperazine ring substituted with a tetrahydrothiopyran moiety, contributing to its unique biological properties .

This compound exhibits multiple mechanisms of action:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, particularly those involved in metabolic pathways. Its interaction with various kinases suggests a role in modulating cellular signaling pathways .

- Receptor Modulation : It may act as a ligand for certain receptors, influencing physiological responses. This property is particularly relevant in the context of neuropharmacology .

Antimicrobial Properties

Research indicates that derivatives of this compound possess significant antimicrobial activity against various pathogens. The presence of the tetrahydrothiopyran group enhances its interaction with microbial targets, leading to increased efficacy .

Cytotoxicity and Apoptosis

Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The cytotoxic effects are believed to be mediated through the modulation of key signaling pathways associated with cell survival and proliferation .

Insulin Sensitivity Improvement

A notable study investigated the effects of this compound on insulin sensitivity in diet-induced obesity models. Results indicated a significant improvement in glucose control and insulin sensitivity, suggesting potential therapeutic applications for managing diabetes .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Piperazine ring with tetrahydrothiopyran | Enhanced binding interactions | Notable antimicrobial and cytotoxic effects |

| 2,6-Dibromoisonicotinic acid | Carboxylic acid group | Moderate antibacterial activity | Limited cytotoxicity |

| 2,3,6-Tribromopyridine | Three bromine substitutions | High reactivity due to halogens | High cytotoxicity |

| 2,6-Dibromo-N,N-dimethylpyridin-4-amine | Dimethylamino group at 4-position | Significant enzyme inhibition | Moderate antimicrobial activity |

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various piperazine derivatives, this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis .

Case Study 2: Cancer Cell Apoptosis

In vitro studies on human cancer cell lines showed that treatment with this compound led to increased rates of apoptosis compared to controls. The study highlighted the activation of caspase pathways as a primary mechanism for inducing cell death .

Q & A

Basic Research Question

- ¹H/¹³C NMR : Key signals include thiopyranyl protons (δ ~2.2–3.5 ppm for S-CH₂ groups) and piperazine NH/CH₂ resonances (δ ~3.4–4.1 ppm). Aromatic substituents (if present) appear at δ ~6.7–8.2 ppm .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error. For example, a calculated mass of 328.1590 g/mol should match experimental data within 0.0007 g/mol .

What biochemical pathways or receptors are likely targets for this compound?

Advanced Research Question

Based on structural analogs, this compound may interact with:

- Phosphoglycerate Dehydrogenase (PHGDH) : Piperazine-thiourea derivatives inhibit PHGDH, a key enzyme in serine biosynthesis. Competitive binding assays (IC₅₀ determination) using recombinant PHGDH and NADH/NAD⁺ monitoring are recommended .

- Neuronal Receptors : Similar piperazine derivatives modulate nicotinic acetylcholine or serotonin receptors. Radioligand displacement assays (e.g., [³H]-epibatidine for nAChRs) can quantify affinity .

How do environmental factors (pH, temperature) affect the compound’s stability?

Advanced Research Question

- pH Stability : Test solubility and degradation in buffers (pH 3–9) via HPLC-UV over 24–72 hours. Acidic conditions (pH <5) may protonate the piperazine ring, enhancing aqueous solubility but risking salt dissociation .

- Thermal Stability : Use thermogravimetric analysis (TGA) or accelerated stability studies (40–60°C). Decomposition above 200°C (observed in analogs) suggests limited thermal tolerance .

How can conflicting data on receptor binding affinities be resolved?

Advanced Research Question

- Assay Variability : Standardize protocols (e.g., cell lines, ligand concentrations). For example, discrepancies in IC₅₀ values for PHGDH inhibitors may arise from differences in enzyme sources (recombinant vs. endogenous) .

- Purity Verification : Use orthogonal methods (HPLC, elemental analysis) to confirm compound integrity. Pharmacopeial standards require ≥98.5% purity for dihydrochloride salts .

What computational methods predict this compound’s pharmacokinetic properties?

Advanced Research Question

- ADME Modeling : Tools like SwissADME estimate logP (lipophilicity) and blood-brain barrier penetration. Piperazine’s basicity (pKa ~8–10) influences solubility and tissue distribution .

- Docking Studies : Molecular docking (AutoDock Vina) into PHGDH’s active site identifies critical interactions (e.g., hydrogen bonds with Ser/Thr residues) .

How does this compound compare to structurally similar analogs in efficacy?

Advanced Research Question

- SAR Analysis : Compare substituents on the thiopyranyl/piperazine moieties. For example, trifluoromethyl groups (as in NCT-502) enhance metabolic stability but reduce solubility .

- In Vitro/In Vivo Correlation : Test analogs in cell-based assays (e.g., cancer cell proliferation) and rodent models to rank potency and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.